![molecular formula C34H41Cl4N2OPRuS B12095321 Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)
Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This complex features a ruthenium (Ru) center coordinated with a chiral ligand and dichloromethane (CH₂Cl₂).
- The chiral ligand contains a morpholine ring, an ethyl group, and a phenylmethylthio substituent.
- The compound’s structure is intricate, with the ruthenium atom at the core, surrounded by ligands and solvent molecules.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves reacting dichloromethane with rel-[N®]-N-[2-[®-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) in an appropriate solvent.
- Ligand exchange reactions can also yield this compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like acetonitrile or dichloromethane are commonly used.
- Industrial Production :
- Industrial-scale production may involve variations of the above methods.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Análisis De Reacciones Químicas
- Reactivity :
- The compound can undergo various reactions, including:
- Oxidation : Ruthenium can be oxidized to higher oxidation states.
- Reduction : Reduction of the Ru center.
- Substitution : Ligand substitution reactions.
- Common Reagents and Conditions :
- Oxidation: Oxidants like H₂O₂, O₂, or halogens.
- Reduction: Reducing agents (e.g., NaBH₄, H₂).
- Substitution: Other ligands (e.g., phosphines, amines).
- The compound can undergo various reactions, including:
- Major Products :
- Products depend on the specific reaction. For example:
- Oxidation may yield Ru(III) species.
- Substitution can lead to different ligand combinations.
- Products depend on the specific reaction. For example:
Aplicaciones Científicas De Investigación
- Chemistry :
- Catalysis: Ruthenium complexes are catalysts in organic transformations.
- Asymmetric Synthesis: Chiral ligands contribute to enantioselective reactions.
- Biology/Medicine :
- Anticancer Properties: Ruthenium complexes show promise as potential anticancer agents.
- Imaging Agents: Some ruthenium complexes serve as imaging probes.
- Industry :
- Fine Chemicals: Used in specialty chemical synthesis.
- Materials Science: Ruthenium-based materials (e.g., sensors, coatings).
Mecanismo De Acción
- Anticancer Activity :
- Ruthenium complexes interact with cellular components.
- Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
- Molecular Targets and Pathways :
- DNA: Ruthenium-DNA interactions affect gene expression.
- Enzymes: Inhibition of enzymes involved in cell proliferation.
- Signaling Pathways: Modulation of signaling cascades.
Comparación Con Compuestos Similares
- Uniqueness :
- The chiral ligand and coordination geometry distinguish this compound.
- Its reactivity profile and biological activity set it apart.
- Similar Compounds :
- Other ruthenium complexes with different ligands (e.g., arene, bipyridine).
- Compare their properties and applications.
Propiedades
Fórmula molecular |
C34H41Cl4N2OPRuS |
|---|---|
Peso molecular |
799.6 g/mol |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
UEMAKRJTXZLFON-UHFFFAOYSA-L |
SMILES canónico |
C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




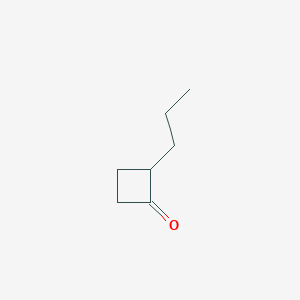
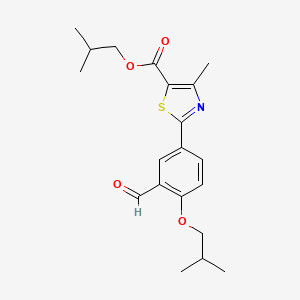

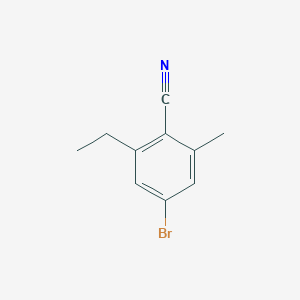
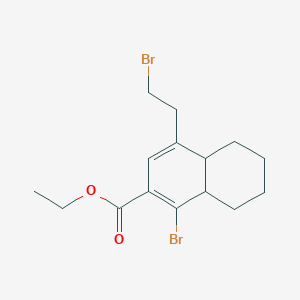
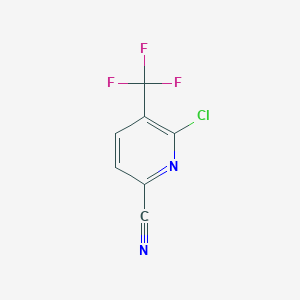


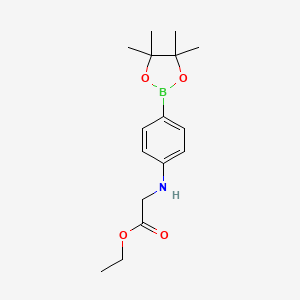
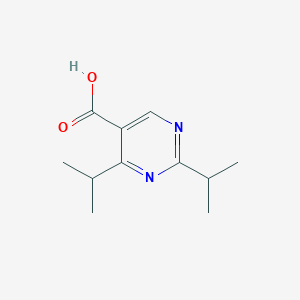
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

